molecular formula C6H12O5 B1226627 3-Deoxyfructose CAS No. 6196-57-2

3-Deoxyfructose

Cat. No.: B1226627
CAS No.: 6196-57-2
M. Wt: 164.16 g/mol
InChI Key: OXFWZSUJNURRMW-NTSWFWBYSA-N
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Description

3-Deoxyfructose is a deoxy sugar derived from fructose, where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This compound is significant in various biochemical processes and is often studied in the context of diabetes and advanced glycation end-products.

Biochemical Analysis

Biochemical Properties

3-Deoxyfructose plays a crucial role in biochemical reactions, particularly in the context of diabetes. It is formed as a metabolic byproduct of 3-deoxyglucosone, a reactive dicarbonyl sugar. The enzymatic reduction of 3-deoxyglucosone to this compound is a key step in limiting the modification of proteins by 3-deoxyglucosone, which is known to contribute to the browning of proteins . Enzymes such as fructosamine-3-kinase are involved in the phosphorylation of fructoselysine residues on glycated proteins, leading to the formation of this compound . This interaction is crucial in reversing the nonenzymatic glycation process at an early stage.

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in the context of diabetes. Elevated levels of this compound in plasma and urine have been correlated with hyperglycemia in diabetic patients . This compound affects cell signaling pathways and gene expression by interacting with proteins and enzymes involved in glycation processes. The presence of this compound can lead to changes in cellular metabolism, impacting the overall function of cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The phosphorylation of fructoselysine residues by fructosamine-3-kinase leads to the formation of this compound, which then participates in various biochemical pathways . This process helps in mitigating the deleterious effects of nonenzymatic glycation by breaking down glycated proteins at an early stage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound concentrations are significantly increased in diabetic patients compared to control subjects . The stability of this compound in plasma and urine samples has been a key focus, with findings indicating that it remains relatively stable over time, allowing for accurate measurement and analysis.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been explored in animal models to understand its threshold and potential toxic effects. Research indicates that varying dosages of this compound can lead to different outcomes in terms of cellular function and metabolic processes . High doses of this compound may result in adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycation and the formation of advanced glycation end products. It interacts with enzymes such as fructosamine-3-kinase and plays a role in the reduction of 3-deoxyglucosone to less reactive species . This interaction is crucial in maintaining metabolic flux and regulating metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound is transported across cell membranes and distributed in different tissues, with its localization being influenced by factors such as glycemic control and metabolic state . The accumulation of this compound in specific tissues can have significant implications for cellular function and overall health.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound is found in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . The targeting of this compound to specific subcellular locations is influenced by post-translational modifications and interactions with other biomolecules, which can affect its biochemical activity and role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxyfructose can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase–kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it may involve similar enzymatic processes scaled up for larger yields. The use of biocatalysts like fructose 6-phosphate aldolase and hexokinase could be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyfructose undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion to 3-deoxyglucosone in the presence of NADP+ .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Role and Metabolic Pathways

3-Deoxyfructose is primarily recognized for its role in the metabolism of dicarbonyl compounds, particularly 3-deoxyglucosone (3-DG). In diabetic patients, elevated levels of 3-DG are observed, which can lead to the formation of advanced glycation end products (AGEs). These compounds are implicated in various diabetic complications due to their ability to modify proteins and lipids, resulting in tissue damage. The conversion of 3-DG to 3-DF serves as a detoxification pathway, limiting the harmful effects of dicarbonyl stress in the body .

Biomarker for Glycemic Control

Research indicates that concentrations of 3-DF are significantly increased in the plasma and urine of diabetic patients compared to healthy controls. This correlation suggests that measuring 3-DF levels may serve as a useful biomarker for monitoring glycemic control and assessing the risk of diabetes-related complications .

Role in Food Preservation

In food science, 3-DF has been studied for its potential role in inhibiting the Maillard reaction, which is responsible for browning and flavor development in cooked foods. By understanding how 3-DF interacts with other compounds during food processing, researchers aim to enhance food quality and shelf life while minimizing undesirable reactions that lead to nutrient loss or off-flavors .

Antioxidant Properties

Emerging studies suggest that 3-DF may possess antioxidant properties that could be beneficial in food preservation strategies. Its ability to scavenge free radicals could help protect food products from oxidative damage during storage .

Case Studies and Research Findings

Study Findings Implications
Study on Diabetic Patients Increased levels of 3-DF correlated with HbA1c levelsPotential biomarker for diabetes management
Analysis of AGEs Formation 3-DF reduced AGE formation more effectively than glucoseMay provide therapeutic strategies against diabetic complications
Food Preservation Research 3-DF inhibits Maillard reactionEnhances food quality and extends shelf life

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role in reducing the reactivity of 3-deoxyglucosone, thereby limiting the formation of advanced glycation end-products. This makes it a valuable compound in the study of diabetes and related complications .

Biological Activity

3-Deoxyfructose (3-DF) is a monosaccharide that has garnered attention due to its role in various biological processes, particularly in the context of diabetes and metabolic disorders. This compound is formed from 3-deoxyglucosone (3-DG), a reactive dicarbonyl sugar involved in the Maillard reaction and implicated in the formation of advanced glycation end products (AGEs). The biological activity of 3-DF is significant, especially concerning its metabolic pathways and potential health implications.

Metabolism and Formation

This compound is primarily synthesized through the reduction of 3-deoxyglucosone, which occurs under conditions of hyperglycemia, such as in diabetes. Elevated levels of 3-DG are associated with increased glycation reactions, leading to various complications, including diabetic microangiopathy. The metabolism of 3-DG to 3-DF is crucial as it represents a detoxification pathway for this reactive compound, potentially mitigating some harmful effects associated with high dicarbonyl levels .

Diabetes and Glycemic Control

Research indicates that concentrations of 3-DF are significantly higher in diabetic patients compared to non-diabetic controls. In a study measuring plasma and urinary levels, diabetic individuals exhibited plasma concentrations of 0.853 µM for 3-DF versus 0.494 µM in controls (P < 0.001) and urinary levels of 69.9 nmol/mg creatinine compared to 38.7 nmol/mg creatinine in controls (P < 0.001) . These findings suggest a strong correlation between elevated 3-DF levels and markers of glycemic control, such as HbA1c.

Association with Diabetic Complications

The relationship between serum levels of 3-DG and the severity of diabetic complications has been a focal point in recent studies. Higher fasting serum levels of 3-DG have been linked to increased severity in diabetic microangiopathy, with levels exceeding 500 nmol/l correlating with multiple complications . This suggests that monitoring 3-DG and its metabolite, 3-DF, could provide insights into the risk and progression of diabetes-related complications.

Table: Summary of Key Findings on this compound

Study ReferencePopulationKey Findings
Diabetic PatientsIncreased plasma (0.853 µM) and urinary (69.9 nmol/mg creatinine) levels compared to controls
Diabetic PatientsHigher serum 3-DG levels correlate with increased severity of microangiopathy
General PopulationElevated plasma levels linked to AGEs formation; important for understanding diabetic complications

Cellular Effects

The biological activity of 3-DF extends beyond its role as a metabolic intermediate. Studies have shown that it can influence cellular processes, including growth modulation in yeast strains. For instance, beer yeast strains demonstrated increased growth when exposed to 3-DF, indicating potential applications in fermentation processes . Conversely, certain natural yeast strains exhibited inhibited growth in the presence of this compound, highlighting varying sensitivities among different organisms.

Case Study: Diabetic Patient Monitoring

In a clinical setting involving diabetic patients, regular monitoring of plasma and urinary concentrations of both 3-DG and its metabolite, 3-DF, has been suggested as part of comprehensive diabetes management. Patients exhibiting elevated levels were found to have poorer glycemic control and were more likely to develop complications such as retinopathy and neuropathy.

Case Study: Fermentation Processes

Research involving Saccharomyces yeasts revealed that the presence of 3-DG during wort fermentation led to notable differences in yeast viability and metabolic performance. This suggests that understanding the interactions between dicarbonyl compounds like 3-DF and yeast could optimize fermentation conditions for brewing industries .

Properties

IUPAC Name

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFWZSUJNURRMW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210988
Record name 3-Deoxyhexulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Deoxyfructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6196-57-2
Record name 3-Deoxy-D-fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6196-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyhexulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyhexulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Deoxyfructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Deoxyfructose (3-DF) is a key metabolite of 3-DG, a reactive dicarbonyl sugar formed during glycation. [, , , ] 3-DG is considered cytotoxic and implicated in diabetic complications. [, , ] Enzymatic reduction of 3-DG by NADPH-dependent 2-oxoaldehyde reductases leads to the formation of the less reactive 3-DF. [, , ] This metabolic conversion is considered a detoxification pathway for 3-DG. [, ]

A: Research suggests that measuring 3-DF levels in plasma and urine could be valuable for indirectly assessing 3-DG production in vivo. [, ] Increased 3-DF concentrations in diabetic patients compared to controls, along with strong correlations between 3-DF and markers like HbA1c and urinary Fructoselysine (FL), support this notion. [, ]

A: 3-DF primarily originates from the metabolism of dietary 3-DG and the reduction of endogenously produced 3-DG. [, , ] Consuming foods rich in Maillard reaction products, like honey, can significantly elevate urinary 3-DF excretion. [] Metabolic pathways like the fructose-3-phosphokinase pathway also contribute to 3-DG production, subsequently impacting 3-DF levels. [, ]

A: While 3-DF itself is considered less reactive than its precursor 3-DG, research indicates a potential connection with diabetic complications. [] Studies observed an inverse correlation between plasma 3-DF and urinary albumin excretion (UAE), a marker of diabetic nephropathy. [] Additionally, individuals with progressing retinopathy exhibited lower plasma 3-DF levels compared to non-progressors. []

A: Limited information is available on the further metabolism of 3-DF in humans. Some studies suggest it might be phosphorylated by hexokinase, although this seems less efficient compared to the phosphorylation of other sugars like 3-deoxyglucose. [] More research is needed to fully elucidate the metabolic fate of 3-DF.

A: Current research primarily focuses on enzymes involved in 3-DF formation, such as NADPH-dependent 2-oxoaldehyde reductases. [, , ] Specific enzymes responsible for the degradation or further metabolism of 3-DF haven't been extensively characterized yet.

A: Yes, dietary choices can significantly impact 3-DF levels. [] Restricting the intake of 3-DG and other Maillard reaction products, as seen in a "raw food" diet, can reduce urinary 3-DF excretion by approximately 50%. [] Conversely, consuming foods rich in these compounds, like honey, leads to a notable increase in 3-DF excretion. []

A: Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in fermenting beverages like beer and wine. [, ] Investigating the yeast metabolism of 3-DG and the formation of 3-DF provides insights into the influence of these compounds on the final product quality and potential implications for human consumption. [, ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying 3-DF in various matrices, including urine, plasma, and beverages. [, ] Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for identification and quantification. []

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